molecular formula C10H8BrFO B1528547 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one CAS No. 1515938-21-2

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one

Cat. No.: B1528547
CAS No.: 1515938-21-2
M. Wt: 243.07 g/mol
InChI Key: MHRBYJPKYABVLY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluoroaniline.

    Formation of Intermediate: The aniline is first converted to 3-bromo-5-fluorobenzaldehyde through a Sandmeyer reaction.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form the desired butenone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The butenone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The double bond in the butenone can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with nucleophiles replacing the bromine or fluorine atoms.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one in biological systems involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-fluorophenyl)but-3-en-1-one
  • 1-(3-Chloro-5-fluorophenyl)but-3-en-1-one
  • 1-(3-Bromo-5-chlorophenyl)but-3-en-1-one

Uniqueness

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and interaction with biological targets. This distinct arrangement can lead to different pharmacological profiles and material properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)but-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRBYJPKYABVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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